Glutaconic acid

Catalog No.
S623580
CAS No.
628-48-8
M.F
C5H6O4
M. Wt
130.1 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Glutaconic acid

CAS Number

628-48-8

Product Name

Glutaconic acid

IUPAC Name

(E)-pent-2-enedioic acid

Molecular Formula

C5H6O4

Molecular Weight

130.1 g/mol

InChI

InChI=1S/C5H6O4/c6-4(7)2-1-3-5(8)9/h1-2H,3H2,(H,6,7)(H,8,9)/b2-1+

InChI Key

XVOUMQNXTGKGMA-OWOJBTEDSA-N

SMILES

C(C=CC(=O)O)C(=O)O

Synonyms

glutaconate, glutaconic acid, glutaconic acid, (E)-isomer, glutaconic acid, copper salt, glutaconic acid, ion(2-)

Canonical SMILES

C(C=CC(=O)O)C(=O)O

Isomeric SMILES

C(/C=C/C(=O)O)C(=O)O

Glutaconic acid exists primarily in its trans-configuration (trans-glutaconic acid) as a colorless solid []. It is structurally related to the saturated glutaric acid but possesses an unsaturated double bond between the second and third carbons []. Glutaconic acid is a naturally occurring metabolite and can be produced during the partial degradation of lignin, a major component of wood []. In research, it serves as a building block for synthesizing other valuable compounds and plays a role in understanding certain metabolic disorders [, ].


Molecular Structure Analysis

The key feature of glutaconic acid's structure is the central double bond (C=C) between the second and third carbon atoms (CH=CH) []. This unsaturation differentiates it from glutaric acid, which has a single bond at this position. Additionally, the molecule has two carboxylic acid groups (COOH) at the first and fifth carbon positions, making it a dicarboxylic acid []. The presence of these acidic groups contributes to its solubility in water and its weakly acidic nature [].


Chemical Reactions Analysis

Synthesis

Glutaconic acid can be synthesized from various precursors. One method involves reacting acetyl-CoA with malonic acid to form glutaconyl-CoA, which can then be hydrolyzed to yield glutaconic acid [].

Acetyl-CoA + Malonic Acid -> Glutaconyl-CoA + CoA (Coenzyme A)Glutaconyl-CoA + H2O -> Glutaconic Acid + CoA

Another approach involves the reaction of phosphorus pentachloride (PCl5) with glutaric acid [].

Other Reactions

Glutaconic acid can participate in various reactions due to its functional groups. Its carboxylic acid groups can undergo esterification and amidation reactions to form derivatives with unique properties [].

Physical and Chemical Properties

  • Formula: C5H6O4 []
  • Molar Mass: 130.099 g/mol []
  • Melting Point: 137-139 °C []
  • Solubility: Soluble in water []
  • pKa: Not readily available, but expected to be weakly acidic due to the presence of carboxylic acid groups [].

Note

Boiling point data is not readily available.

Glutaconic acid's primary biological relevance lies in its role as a metabolite. In healthy individuals, it is present in trace amounts but can accumulate in individuals with glutaric acidemia type 1 (GA1), a metabolic disorder []. The mechanism by which elevated glutaconic acid contributes to GA1 pathology is still being elucidated. However, research suggests that it might act as a neurotoxin by overstimulating N-methyl-D-aspartate (NMDA) receptors in the brain, leading to striatal degeneration [].

Glutaconic acid's specific safety hazards are not extensively documented. However, as a dicarboxylic acid, it likely exhibits mild acidity and should be handled with standard laboratory precautions for acids. Research suggests potential neurotoxic effects at high concentrations []; therefore, appropriate personal protective equipment should be worn when handling it.

Production:

  • Microbial fermentation: Researchers are exploring the potential of specific bacteria, like Acidaminococcus fermentans and Clostridium symbiosum, to produce glutaconic acid through the fermentation of glutamic acid. This method offers an alternative to traditional chemical synthesis and could potentially lead to more sustainable and cost-effective production [].

Potential as a Bio-based Precursor:

  • Polyamide synthesis: Glutaconic acid's chemical structure holds promise for the development of bio-based polyamides. Researchers are investigating its potential for condensation with suitable α,ω-diaminoalkanes to create environmentally friendly alternatives to petroleum-based polyamides [].

Understanding Metabolic Pathways:

  • Glutaric acid production: Glutaconic acid serves as an intermediate in the metabolic pathway leading to the production of glutaric acid. Studying this pathway helps researchers understand the mechanisms involved in certain metabolic processes and identify potential targets for therapeutic interventions [].

Neurotoxicity Research:

  • Investigating neurodegenerative effects: Studies have explored the potential neurotoxic effects of trans-glutaconic acid (tGA) in animal models. Researchers have observed its association with increased oxidative stress and altered antioxidant levels in the brain, suggesting a role in neurodegenerative conditions [].

Model Compound for Chemical Reactions:

  • Understanding reaction mechanisms: Due to its specific chemical properties, glutaconic acid can be used as a model compound in various chemical reactions. This allows researchers to study reaction mechanisms, develop new catalysts, and optimize reaction conditions in different fields [].

Physical Description

Solid

XLogP3

-0.3

Melting Point

133-135°C

UNII

NOH8K33D47

Other CAS

1724-02-3
505-36-2
628-48-8

Wikipedia

Glutaconic acid
Transglutaconic acid

Use Classification

Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Dicarboxylic acids [FA0117]

Dates

Modify: 2023-08-15

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